molecular formula C13H12BrN5O B2543509 6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1058433-24-1

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No. B2543509
CAS RN: 1058433-24-1
M. Wt: 334.177
InChI Key: INXBNKUDCZEXQU-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is synthesized using a specific method that involves several chemical reactions.

Scientific Research Applications

Antiproliferative Agents

A series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , were designed, synthesized, and evaluated for their antiproliferative activity against several cancer cell lines of different origins . Most of the synthesized compounds demonstrated moderate to good activity against the cancer cell lines selected .

Apoptosis Induction

One of the compounds showed potent antiproliferative activity as well as good selectivity between cancer and normal cells . This compound could induce apoptosis of cancer cells probably through the mitochondrial pathway accompanied with a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak, and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Energetic Materials

Some [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . These materials exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Heat-Resistant Explosives

One of the azo compounds synthesized has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives . This compound has significant potential as a heat-resistant explosive .

Primary Explosives

Some compounds are very sensitive but exhibit excellent calculated detonation performance, which are very high values among current azide-containing primary explosives . These attractive features suggest strong possibilities for applications as primary explosives .

Structural Design of Energetic Materials

A detailed study based on X-ray diffraction is used to illustrate the relationship between weak interactions and sensitivity of energetic materials . Attempts were made to design next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group(s) .

properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXBNKUDCZEXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C=N2)CC3=CC=C(C=C3)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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